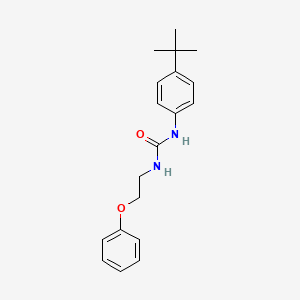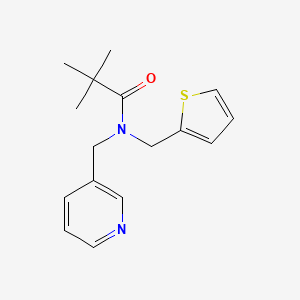
2,2-dimethyl-N-(pyridin-3-ylmethyl)-N-(thiophen-2-ylmethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-dimethyl-N-(pyridin-3-ylmethyl)-N-(thiophen-2-ylmethyl)propanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as DT-010 and belongs to the class of amides. The purpose of
Mechanism of Action
DT-010 exerts its biological effects through the modulation of various signaling pathways. It has been shown to inhibit the activation of nuclear factor-kappa B (NF-kB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are involved in inflammation and cancer progression. DT-010 also activates the Nrf2/ARE signaling pathway, which is involved in the regulation of cellular antioxidant defense mechanisms.
Biochemical and Physiological Effects:
DT-010 has been shown to have various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. DT-010 has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, which protect cells from oxidative stress. Additionally, DT-010 has been found to inhibit the proliferation and migration of cancer cells.
Advantages and Limitations for Lab Experiments
DT-010 has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yields with good purity. DT-010 has also been shown to have low toxicity and is well-tolerated in animal models. However, the limitations of DT-010 include its poor solubility in water, which can limit its use in some experiments.
Future Directions
For research include the development of DT-010 as a therapeutic agent for various diseases and the exploration of its anticancer activity.
Synthesis Methods
DT-010 can be synthesized using a multi-step process that involves the reaction of pyridine-3-carboxaldehyde with 2-mercaptoacetophenone to form the intermediate compound, which is then reacted with 2,2-dimethylpropanamide to produce DT-010. This synthesis method has been optimized to produce high yields of DT-010 with good purity.
Scientific Research Applications
DT-010 has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties. DT-010 has also been found to have anticancer activity against various cancer cell lines. Furthermore, DT-010 has been studied for its potential use as a therapeutic agent for the treatment of Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
2,2-dimethyl-N-(pyridin-3-ylmethyl)-N-(thiophen-2-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2OS/c1-16(2,3)15(19)18(12-14-7-5-9-20-14)11-13-6-4-8-17-10-13/h4-10H,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZRPPSFKQKYZTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N(CC1=CN=CC=C1)CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(trifluoromethyl)benzyl]-2H-chromene-3-carboxamide](/img/structure/B2778032.png)
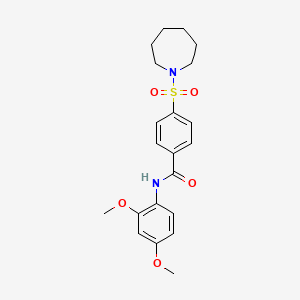
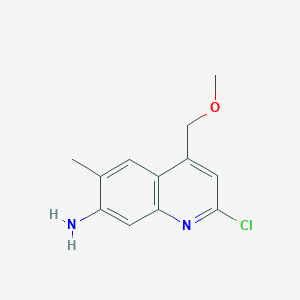
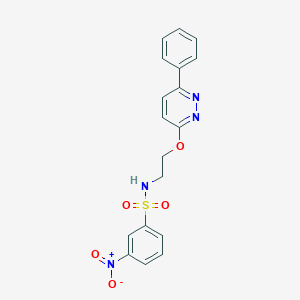
![N-(4-methoxyphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2778039.png)
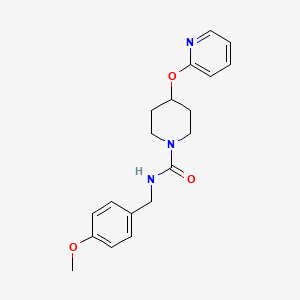
![4-[(4-phenoxyanilino)methylidene]-1H-pyrazol-5-one](/img/structure/B2778041.png)
![9-(4-benzylpiperidine-1-carbonyl)-3,4-dihydro-[1,3]thiazino[2,3-b]quinazolin-6(2H)-one](/img/structure/B2778043.png)
![2,3,6,7,8,9,10,10a-Octahydro-1H-[1,2,4]thiadiazino[2,3-a]azepine 4,4-dioxide](/img/structure/B2778044.png)
![N-(2-chlorobenzyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2778047.png)

![(5E)-5-[(4-aminophenyl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B2778049.png)
![5-methyl-3-oxo-2-phenyl-N-(4-(trifluoromethyl)phenyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2778050.png)
